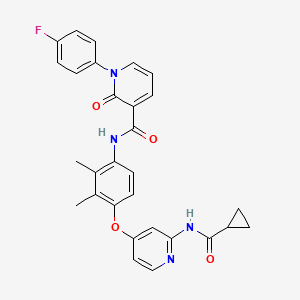

Ripk3-IN-1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-[4-[2-(cyclopropanecarbonylamino)pyridin-4-yl]oxy-2,3-dimethylphenyl]-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25FN4O4/c1-17-18(2)25(38-22-13-14-31-26(16-22)33-27(35)19-5-6-19)12-11-24(17)32-28(36)23-4-3-15-34(29(23)37)21-9-7-20(30)8-10-21/h3-4,7-16,19H,5-6H2,1-2H3,(H,32,36)(H,31,33,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETCZXAONWLUFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)OC2=CC(=NC=C2)NC(=O)C3CC3)NC(=O)C4=CC=CN(C4=O)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling Programmed Necrosis: A Technical Guide to Ripk3-IN-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ripk3-IN-1, a potent inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key mediator of necroptosis. This document details the mechanism of action of this compound, its role in the broader context of programmed cell death, and provides detailed experimental protocols and quantitative data to facilitate its use in research and drug development.

Introduction to Necroptosis and the Role of RIPK3

Necroptosis is a regulated form of necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and ischemia-reperfusion injury. Unlike apoptosis, which is a non-inflammatory, caspase-dependent process, necroptosis is characterized by cell lysis and the release of damage-associated molecular patterns (DAMPs), triggering an inflammatory response.

The core of the necroptotic signaling pathway is the formation of a protein complex known as the necrosome. This process is typically initiated by extrinsic stimuli, such as the binding of tumor necrosis factor-alpha (TNFα) to its receptor, particularly when caspase-8, a key apoptotic enzyme, is inhibited. Within the necrosome, RIPK1 and RIPK3, two serine/threonine kinases, are brought into close proximity, leading to their autophosphorylation and activation. Activated RIPK3 then phosphorylates its downstream substrate, Mixed Lineage Kinase Domain-Like (MLKL). This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, culminating in cell death.

This compound: A Potent and Selective Inhibitor of RIPK3

This compound is a type II DFG-out inhibitor of RIPK3, demonstrating high potency in blocking its kinase activity. The "DFG-out" conformation refers to the orientation of the Aspartate-Phenylalanine-Glycine motif in the kinase activation loop, which is a characteristic of the inactive state of the kinase. By stabilizing this inactive conformation, this compound effectively prevents the autophosphorylation and activation of RIPK3, thereby halting the downstream signaling cascade that leads to necroptosis.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity.

| Target | Assay Type | IC50 | Reference |

| RIPK3 | Kinase Assay | 9.1 nM | [1] |

| RIPK1 | Kinase Assay | 5.5 µM | [1] |

| RIPK2 | Kinase Assay | >10 µM | [1] |

| c-Met | Kinase Assay | 1.1 µM | [1] |

| ABL | Kinase Assay | 0.37 µM | [1] |

| BRAF (V599E) | Kinase Assay | 0.15 µM | [1] |

| MAP4K3 | Kinase Assay | 0.012 µM | [1] |

| SRC | Kinase Assay | 0.075 µM | [1] |

Signaling Pathways and Experimental Workflows

The Necroptosis Signaling Pathway and the Point of Intervention for this compound

The following diagram illustrates the canonical TNF-induced necroptosis pathway and highlights the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines a typical experimental workflow to evaluate the inhibitory effect of this compound on necroptosis.

Detailed Experimental Protocols

Induction of Necroptosis in Cell Culture

This protocol describes the induction of necroptosis in a human colon adenocarcinoma cell line, HT-29, a commonly used model for studying this pathway.

Materials:

-

HT-29 cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

Human TNFα (Tumor Necrosis Factor-alpha)

-

Smac mimetic (e.g., LCL161)

-

Pan-caspase inhibitor (e.g., z-VAD-FMK)

-

96-well and 6-well tissue culture plates

Procedure:

-

Seed HT-29 cells in 96-well plates (for viability assays) or 6-well plates (for Western blotting and immunoprecipitation) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Induce necroptosis by adding a combination of human TNFα (e.g., 20 ng/mL), a Smac mimetic (e.g., 1 µM), and a pan-caspase inhibitor (e.g., 20 µM).[2]

-

Incubate the cells for the desired time period (e.g., 24 hours for viability assays, or shorter time points for signaling studies).

Cell Viability Assay (CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Materials:

-

Cells treated as described in Protocol 4.1 in an opaque-walled 96-well plate.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Procedure:

-

Equilibrate the 96-well plate containing the treated cells to room temperature for approximately 30 minutes.[3][4][5]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[3][5]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[5]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[3][4][6]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3][4][6]

-

Record the luminescence using a plate reader. The signal is proportional to the number of viable cells.

Western Blotting for Phosphorylated RIPK3 and MLKL

This protocol is used to detect the phosphorylation status of key necroptosis signaling proteins.

Materials:

-

Cells treated as described in Protocol 4.1 in 6-well plates.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-p-RIPK3 (S227 for human), anti-p-MLKL (S358 for human), and loading controls (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[7]

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Immunoprecipitation of the RIPK1-RIPK3 Complex

This protocol allows for the isolation and analysis of the necrosome complex.

Materials:

-

Cells treated as described in Protocol 4.1 in 6-well or 10 cm plates.

-

Immunoprecipitation (IP) lysis buffer.

-

Anti-RIPK1 or anti-RIPK3 antibody.

-

Protein A/G magnetic beads.

-

Wash buffer.

-

Elution buffer or Laemmli buffer.

Procedure:

-

Lyse the cells in IP lysis buffer.

-

Pre-clear the lysates with protein A/G beads.

-

Incubate the pre-cleared lysates with the primary antibody (e.g., anti-RIPK1) overnight at 4°C to form antibody-antigen complexes.

-

Add protein A/G magnetic beads and incubate for another 1-2 hours to capture the complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against RIPK1 and RIPK3 to confirm their interaction.[8]

Conclusion

This compound is a valuable tool for studying the intricate mechanisms of necroptosis. Its high potency and selectivity for RIPK3 make it an excellent probe for dissecting the role of this kinase in various cellular processes and disease models. The experimental protocols provided in this guide offer a solid foundation for researchers to investigate the effects of this compound and further explore the therapeutic potential of targeting the necroptosis pathway. As our understanding of programmed cell death continues to evolve, specific and potent inhibitors like this compound will be instrumental in translating fundamental biological discoveries into novel therapeutic strategies.

References

Ripk3-IN-1 as a chemical probe for studying necroptosis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ripk3-IN-1 as a chemical probe for the study of necroptosis, a form of regulated cell death. This document details the mechanism of action, selectivity, and potency of this compound, alongside detailed experimental protocols and data presentation to facilitate its use in research and drug discovery.

Introduction to Necroptosis and the Role of RIPK3

Necroptosis is a regulated form of necrosis, or inflammatory cell death, that is implicated in a growing number of human diseases, including inflammatory and neurodegenerative disorders.[1] Unlike apoptosis, which is a non-inflammatory, caspase-dependent process, necroptosis is caspase-independent and is driven by a signaling cascade involving several key protein kinases.

At the core of the necroptotic pathway is the Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2] Under specific cellular conditions, such as Tumor Necrosis Factor (TNF) stimulation in the absence of caspase-8 activity, RIPK1 and RIPK3 are recruited into a signaling complex known as the necrosome.[1][2] Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and cross-phosphorylation, leading to the activation of RIPK3. Activated RIPK3 then phosphorylates its downstream substrate, the Mixed Lineage Kinase Domain-Like (MLKL) protein.[1] This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, ultimately leading to membrane rupture and cell death.

Given its central role, RIPK3 has emerged as a key therapeutic target for diseases driven by excessive necroptosis. Potent and selective chemical probes are therefore essential tools for dissecting the intricate mechanisms of necroptosis and for the development of novel therapeutics.

This compound: A Potent and Selective Chemical Probe

This compound is a Type II "DFG-out" inhibitor of RIPK3, meaning it binds to an inactive conformation of the kinase.[1] This mechanism of action can confer greater selectivity compared to ATP-competitive Type I inhibitors.

Quantitative Data for this compound

The following table summarizes the in vitro potency and selectivity of this compound against RIPK3 and a panel of other kinases.

| Target Kinase | IC50 (nM) | Reference |

| RIPK3 | 9.1 | [1] |

| RIPK1 | 5,500 | [1] |

| RIPK2 | >10,000 | [1] |

| c-Met | 1,100 | [1] |

| ABL | 370 | [1] |

| BRAF (V600E) | 150 | [1] |

| MAP4K3 | 12 | [1] |

| SRC | 75 | [1] |

Table 1: In vitro inhibitory potency (IC50) of this compound against various kinases.

Signaling Pathways and Experimental Workflows

Necroptosis Signaling Pathway

The following diagram illustrates the core necroptosis signaling cascade initiated by TNF-α.

Caption: TNF-α induced necroptosis signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Characterizing this compound

This workflow outlines the key steps for validating the efficacy and mechanism of a novel RIPK3 inhibitor like this compound.

Caption: Experimental workflow for the characterization of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize this compound.

In Vitro Biochemical Kinase Assay

This protocol is adapted from a general method for assessing RIPK3 kinase activity.[3]

Objective: To determine the IC50 of this compound against recombinant human RIPK3.

Materials:

-

Recombinant human RIPK3 protein

-

This compound

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl₂, 20 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 12.5 mM β-glycerol phosphate, 2 mM DTT)

-

ATP

-

Myelin Basic Protein (MBP) as a substrate

-

ADP-Glo™ Kinase Assay kit (Promega)

-

96-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in Kinase Assay Buffer.

-

In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to the wells.

-

Add recombinant human RIPK3 protein to each well and incubate for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and MBP to each well. A final concentration of 50 µM ATP and 20 µM MBP is recommended.[3]

-

Incubate the reaction for 2 hours at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the percentage of kinase activity relative to the vehicle control and plot against the concentration of this compound to determine the IC50 value.

Cell-Based Necroptosis Assay

This protocol describes the induction of necroptosis in a cellular context and its inhibition by this compound.

Objective: To evaluate the efficacy of this compound in preventing necroptosis in a cell-based model.

Cell Lines:

-

Human colon adenocarcinoma HT-29 cells

-

Mouse fibrosarcoma L929 cells

Materials:

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

TNF-α (human or mouse specific)

-

z-VAD-FMK (pan-caspase inhibitor)

-

Smac mimetic (e.g., BV6 or SM-164) for HT-29 cells

-

This compound

-

96-well plates for viability assays

-

6-well plates for Western blotting

Procedure for Induction of Necroptosis:

-

HT-29 cells: Pre-treat cells with a Smac mimetic (e.g., 100 nM) and z-VAD-FMK (e.g., 20 µM) for 30-60 minutes, followed by the addition of TNF-α (e.g., 40 ng/mL).[3]

-

L929 cells: Treat cells with TNF-α (e.g., 10-100 ng/mL) in the presence of z-VAD-FMK (e.g., 20 µM).[4]

Procedure for Inhibition with this compound:

-

Seed cells in appropriate plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

-

Induce necroptosis as described above.

-

Incubate for a time course determined by the specific cell line and endpoint (e.g., 4-24 hours).

-

Assess cell death and protein phosphorylation using the methods below.

Measurement of Necroptosis

4.3.1. Lactate Dehydrogenase (LDH) Release Assay

This assay measures the release of LDH from cells with compromised membrane integrity, a hallmark of necrosis.[5]

Procedure:

-

After treatment, carefully collect the cell culture supernatant.

-

Perform the LDH assay on the supernatant using a commercially available kit (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay, Promega) according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence, which is proportional to the amount of LDH released.

-

Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).

4.3.2. SYTOX Green Staining

SYTOX Green is a fluorescent dye that cannot penetrate the intact plasma membrane of live cells but readily enters cells with compromised membranes, where it binds to nucleic acids and fluoresces brightly.[6]

Procedure:

-

Add SYTOX Green nucleic acid stain to the cell culture medium at a final concentration of 50-100 nM.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

Image the cells using a fluorescence microscope or quantify the fluorescence using a plate reader. The intensity of green fluorescence is proportional to the number of dead cells.

4.3.3. Western Blot Analysis

This method is used to detect the phosphorylation of key necroptosis signaling proteins.[7]

Procedure:

-

After treatment, lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against total and phosphorylated forms of RIPK3 and MLKL.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Advantages and Limitations of this compound

Advantages:

-

High Potency: this compound exhibits a low nanomolar IC50 for RIPK3, making it a potent tool for inhibiting its kinase activity.[1]

-

Good Selectivity over RIPK1/2: It shows significant selectivity for RIPK3 over other RIP kinase family members, which is crucial for dissecting the specific role of RIPK3.[1]

-

Type II Inhibition Mechanism: Its "DFG-out" binding mode can offer a different selectivity profile compared to ATP-competitive inhibitors.[1]

Limitations:

-

Off-Target Effects: this compound has been shown to inhibit other kinases, such as MAP4K3, SRC, and BRAF, at concentrations that may be relevant in cellular assays.[1] Researchers should be mindful of these potential off-target effects and consider using additional, structurally distinct RIPK3 inhibitors to confirm findings.

-

Potential for On-Target Apoptosis: Like some other RIPK3 inhibitors, this compound may induce apoptosis at higher concentrations.[8] This is thought to occur through a conformational change in RIPK3 that promotes the recruitment of RIPK1 and caspase-8. It is important to carefully titrate the concentration of this compound to find a window where necroptosis is inhibited without inducing significant apoptosis.

-

Limited In Vivo Data: While the in vitro profile is well-characterized, there is a lack of publicly available data on the in vivo pharmacokinetics and efficacy of this compound. Further studies are needed to validate its utility in animal models.

Conclusion

This compound is a valuable chemical probe for the investigation of necroptosis. Its high potency and selectivity for RIPK3 make it a powerful tool for elucidating the molecular mechanisms of this cell death pathway. However, researchers should be aware of its potential off-target effects and the possibility of inducing apoptosis at higher concentrations. By employing the detailed protocols and considering the advantages and limitations outlined in this guide, scientists can effectively utilize this compound to advance our understanding of necroptosis and its role in health and disease.

References

- 1. Live-cell imaging: cell death assay [protocols.io]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioradiations.com [bioradiations.com]

- 8. Cytotoxicity/necrosis (LDH) assessment [bio-protocol.org]

An In-depth Technical Guide to the Cellular Targets of RIPK3 Inhibitors

Disclaimer: No specific small molecule inhibitor with the designation "Ripk3-IN-1" was found in publicly available literature. This guide will therefore focus on a well-characterized, potent, and selective RIPK3 inhibitor, GSK'872 , as a representative example to explore the cellular targets and methodologies for their identification. The principles and protocols described herein are broadly applicable to the study of other RIPK3 inhibitors.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the cellular mechanisms of RIPK3 inhibition. It provides a comprehensive overview of the cellular targets of RIPK3 inhibitors, detailed experimental protocols for their validation, and visual representations of key signaling pathways and experimental workflows.

Core Concepts

Receptor-Interacting Protein Kinase 3 (RIPK3) is a serine/threonine kinase that plays a central role in the execution of necroptosis, a form of regulated necrotic cell death.[1][2] Necroptosis is implicated in the pathophysiology of various diseases, including inflammatory conditions, neurodegenerative disorders, and cancer.[2][3] The kinase activity of RIPK3 is essential for the necroptotic pathway, making it an attractive therapeutic target.[1] RIPK3 inhibitors are small molecules designed to block this kinase activity, thereby preventing necroptosis.

The primary and intended cellular target of a RIPK3 inhibitor like GSK'872 is the kinase domain of the RIPK3 protein itself. By binding to this domain, the inhibitor prevents the autophosphorylation of RIPK3 and the subsequent phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-like (MLKL).[3] Phosphorylation of MLKL is a critical step that triggers its oligomerization and translocation to the plasma membrane, leading to membrane rupture and cell death.[3]

Beyond the direct inhibition of necroptosis, the cellular effects of RIPK3 inhibition can be pleiotropic, as RIPK3 is also involved in inflammatory signaling pathways, sometimes independent of its role in cell death.[4] Therefore, a thorough characterization of the cellular targets and off-targets of any RIPK3 inhibitor is crucial for its development as a therapeutic agent.

Data Presentation: Quantitative Analysis of RIPK3 Inhibitors

The following tables summarize key quantitative data for representative RIPK3 inhibitors, GSK'872 and Zharp-99, to facilitate comparison.

Table 1: In Vitro Potency and Binding Affinity

| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |

| GSK'872 | Human RIPK3 | Kinase Activity Assay | 1.3 | 1.8 | [5][6] |

| Zharp-99 | Human RIPK3 | Kinase Activity Assay | - | 1.35 | [1][7] |

Table 2: Cellular Activity

| Compound | Cell Line | Assay | Effect | Concentration | Reference |

| GSK'872 | HT-29 | TNF-induced necroptosis | Inhibition | Concentration-dependent | [6] |

| GSK'872 | 3T3-SA | TNF-induced necroptosis | Inhibition | 0.3, 1, 3 µM | [6] |

| Zharp-99 | HT-29 | TNF-induced necroptosis | Inhibition of RIPK3 and MLKL phosphorylation | Not specified | [1] |

| Zharp-99 | L929 | TNF-induced necroptosis | Inhibition of RIPK3 and MLKL phosphorylation | Not specified | [1] |

| Zharp-99 | NIH3T3-RIPK3 | RIPK3 dimerization-induced cell death | Inhibition | Not specified | [7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are foundational for identifying and validating the cellular targets of RIPK3 inhibitors.

1. In Vitro RIPK3 Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of recombinant RIPK3. The following protocol is adapted from the methodology used to characterize Zharp-99.[1]

-

Materials:

-

Recombinant human RIPK3 protein

-

RIPK3 inhibitor (e.g., GSK'872)

-

Assay buffer (25 mM HEPES pH 7.2, 12.5 mM MnCl2, 5 mM EGTA, 20 mM MgCl2, 12.5 mM β-glycerol phosphate, 2 mM EDTA, 2 mM DTT)

-

ATP (50 µM)

-

Myelin Basic Protein (MBP) substrate (20 µM)

-

ADP-Glo Kinase Assay kit (Promega)

-

96-well plates

-

-

Procedure:

-

Prepare serial dilutions of the RIPK3 inhibitor in DMSO.

-

In a 96-well plate, add the recombinant human RIPK3 protein to the assay buffer.

-

Add the RIPK3 inhibitor or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and the MBP substrate to each well.

-

Incubate the reaction for 2 hours at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo Kinase Assay kit according to the manufacturer's instructions. Luminescence is proportional to kinase activity.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[8][9]

-

Materials:

-

Cell line of interest (e.g., HT-29)

-

RIPK3 inhibitor (e.g., GSK'872)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Protease and phosphatase inhibitor cocktails

-

Lysis buffer (e.g., RIPA buffer)

-

Antibodies against RIPK3 and a loading control (e.g., GAPDH)

-

SDS-PAGE and Western blotting reagents and equipment

-

-

Procedure:

-

Culture cells to 80-90% confluency.

-

Treat the cells with the RIPK3 inhibitor or vehicle (DMSO) for a specified time (e.g., 1 hour).

-

Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

-

Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Collect the supernatant (soluble fraction) and determine the protein concentration.

-

Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for RIPK3.

-

A shift in the temperature at which RIPK3 denatures and precipitates in the presence of the inhibitor indicates target engagement.

-

3. Immunoprecipitation-Mass Spectrometry (IP-MS) for Off-Target Identification

IP-MS can be employed to identify potential off-targets of a RIPK3 inhibitor by capturing protein complexes that interact with the inhibitor.

-

Materials:

-

Cell line of interest

-

RIPK3 inhibitor, potentially modified with a tag for affinity purification (e.g., biotinylated)

-

Lysis buffer (non-denaturing, e.g., containing 1% NP-40)

-

Antibody against the tag or a control antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Mass spectrometry-compatible reagents

-

-

Procedure:

-

Lyse cells treated with the tagged inhibitor or a control.

-

Incubate the cell lysate with an antibody against the tag (or a control antibody) for 2-4 hours at 4°C.

-

Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads extensively with wash buffers to remove non-specific binders.

-

Elute the bound proteins from the beads.

-

Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-gel or in-solution digestion with trypsin).

-

Analyze the peptide mixture by LC-MS/MS.

-

Identify the proteins that are significantly enriched in the inhibitor-treated sample compared to the control. These are potential off-targets.

-

Mandatory Visualizations

RIPK3 Signaling Pathway in Necroptosis

Caption: The RIPK3 signaling pathway leading to necroptosis and its inhibition.

Experimental Workflow for RIPK3 Inhibitor Target Validation

Caption: A logical workflow for the identification and validation of cellular targets of a RIPK3 inhibitor.

References

- 1. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Identification of RIPK3 Type II Inhibitors Using High-Throughput Mechanistic Studies in Hit Triage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Basic Research Applications of Novel RIPK3 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core basic research applications of novel Receptor-Interacting Protein Kinase 3 (RIPK3) inhibitors, with a focus on emerging compounds like Ripk3-IN-1. This document provides a comprehensive overview of the RIPK3 signaling pathway, its role in disease, and the practical application of specific inhibitors in studying necroptosis and related inflammatory processes.

The Central Role of RIPK3 in Necroptosis and Inflammation

Receptor-Interacting Protein Kinase 3 (RIPK3) is a serine/threonine kinase that plays a pivotal role in regulating a programmed form of necrosis known as necroptosis.[1][2] Unlike apoptosis, which is an immunologically silent form of cell death, necroptosis is highly pro-inflammatory due to the release of cellular contents and damage-associated molecular patterns (DAMPs).[2][3]

The activation of RIPK3 is a critical step in the necroptotic cascade. In the well-characterized TNF-induced pathway, the formation of a "necrosome" complex, which includes RIPK1 and RIPK3, leads to the phosphorylation and activation of RIPK3.[2][3] Activated RIPK3 then phosphorylates its primary substrate, the mixed lineage kinase domain-like protein (MLKL).[4] This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, ultimately leading to membrane rupture and cell death.[4]

Beyond its role in necroptosis, RIPK3 is also implicated in other cellular processes, including apoptosis and the production of inflammatory cytokines, sometimes independent of its kinase activity.[3][5] Given its central role in programmed necrosis and inflammation, RIPK3 has emerged as a significant therapeutic target for a variety of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.[6]

RIPK3 Signaling Pathway

The signaling cascade leading to and downstream of RIPK3 activation is complex and can be initiated by various stimuli, including death receptor ligands (e.g., TNFα), Toll-like receptor (TLR) agonists, and viral infections.[2][7]

Caption: RIPK3 signaling cascade leading to necroptosis.

Novel RIPK3 Inhibitors: Tools for Basic Research

The development of potent and selective small-molecule inhibitors of RIPK3 has provided invaluable tools for dissecting the intricacies of necroptosis and its role in various physiological and pathological contexts. These inhibitors allow for the temporal and dose-dependent blockade of RIPK3 kinase activity, enabling researchers to study the downstream consequences in cell culture and animal models.

Featured Inhibitors

This guide focuses on three key novel RIPK3 inhibitors: this compound, Zharp-99, and the well-characterized GSK'872.

-

This compound: A type II DFG-out inhibitor of RIPK3, demonstrating high potency.[1] Its selectivity profile across a panel of kinases provides a basis for understanding its on- and off-target effects.

-

Zharp-99: A potent and selective inhibitor of RIPK3 that has been shown to effectively block necroptosis in vitro and in vivo.[2] It has demonstrated efficacy in a mouse model of systemic inflammatory response syndrome (SIRS).[2]

-

GSK'872: A well-established and highly selective RIPK3 inhibitor frequently used as a reference compound in necroptosis research.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, Zharp-99, and GSK'872, facilitating a direct comparison of their biochemical and cellular activities.

Table 1: In Vitro Kinase Inhibition

| Inhibitor | Target | IC50 (nM) | Binding Affinity (Kd, nM) | Selectivity Notes | Reference(s) |

| This compound | RIPK3 | 9.1 | Not Reported | RIPK1 IC50 = 5.5 µM; RIPK2 IC50 > 10 µM; c-Met IC50 = 1.1 µM; Also inhibits ABL, BRAF/V599E, MAP4K3, and SRC at sub-micromolar concentrations. | [1] |

| Zharp-99 | RIPK3 | Not explicitly stated, but higher inhibitory activity than GSK'872 | 1.35 | Does not affect RIPK1 kinase activity at 10 µM. | [2] |

| GSK'872 | RIPK3 | 1.3 | 1.8 | >1000-fold selectivity for RIPK3 over a panel of 300 other kinases, including RIPK1. | [8] |

Table 2: Cellular Activity

| Inhibitor | Cell Line | Assay | Stimulus | EC50 / Effective Concentration | Reference(s) |

| Zharp-99 | HT-29 (human colon cancer) | Necroptosis Inhibition | TNFα, Smac mimetic, z-VAD | More potent than GSK'872 | [2] |

| MEF (mouse embryonic fibroblast) | Necroptosis Inhibition | TNFα | 0.15 - 1.2 µM | [2] | |

| GSK'872 | 3T3-SA (mouse fibroblast) | Necroptosis Inhibition | TNFα | Not explicitly stated | [8] |

| Human Neutrophils | Necroptosis Inhibition | Not specified | Not explicitly stated | [8] |

Table 3: In Vivo Efficacy

| Inhibitor | Animal Model | Disease Model | Dosing | Key Findings | Reference(s) |

| Zharp-99 | Mouse | TNFα-induced SIRS | Not specified | Significantly ameliorates lethal shock, reduces hypothermia, and decreases serum IL-6 levels. | [2] |

| Compound [I] (a pyrido[3,4-d]pyrimidine derivative) | Mouse | TNFα-induced SIRS | 10 or 25 mg/kg | Protected mice against lethal shock, relieved TNF-α-induced temperature loss, and decreased serum IL-6 production. | [9] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of RIPK3 inhibitors in research. The following sections provide step-by-step protocols for key experiments commonly used to characterize these compounds.

In Vitro RIPK3 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant RIPK3.

Protocol:

-

Prepare Assay Buffer: 25 mM HEPES (pH 7.2), 12.5 mM MnCl₂, 5 mM EGTA, 20 mM MgCl₂, 12.5 mM β-glycerol phosphate, 2 mM EDTA, and 2 mM DTT.

-

Incubate Inhibitor with Kinase: In a suitable assay plate, incubate recombinant human RIPK3 protein with the test inhibitor (e.g., this compound, Zharp-99) or DMSO (vehicle control) for approximately 15 minutes at room temperature in the assay buffer.

-

Initiate Kinase Reaction: Add ATP (final concentration 50 µM) and a suitable substrate such as Myelin Basic Protein (MBP; final concentration 20 µM) to the reaction mixture.

-

Incubate: Allow the reaction to proceed for 2 hours at room temperature.

-

Measure Kinase Activity: Quantify the remaining kinase activity by measuring the amount of ADP produced using a commercially available kit, such as the ADP-Glo Kinase Assay (Promega), according to the manufacturer's instructions. Luminescence is typically measured to determine the extent of the reaction.

Western Blot Analysis of RIPK3 and MLKL Phosphorylation

This method is used to assess the inhibitory effect of a compound on the phosphorylation of RIPK3 and its substrate MLKL in a cellular context, a key indicator of necroptosis inhibition.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HT-29 or L929) at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with the RIPK3 inhibitor or DMSO for 2 hours.

-

Induce necroptosis by adding the appropriate stimuli (e.g., for HT-29 cells: 40 ng/mL TNF-α, 100 nM Smac mimetic, and 20 µM z-VAD-FMK; for L929 cells: 40 ng/mL TNF-α and 20 µM z-VAD-FMK).

-

Incubate for the desired time (e.g., 4-8 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 30-50 µg) on a 4-12% SDS-PAGE gel.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-RIPK3 (e.g., Ser227 for human, Thr231/Ser232 for mouse), total RIPK3, phospho-MLKL (e.g., Ser358 for human, Ser345 for mouse), total MLKL, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

TNF-Induced Necroptosis Cell Viability Assay

This assay quantifies the protective effect of a RIPK3 inhibitor against necroptosis-induced cell death.

Protocol:

-

Cell Seeding: Seed cells (e.g., HT-29, L929, or MEFs) in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Pre-treat the cells with a serial dilution of the RIPK3 inhibitor or DMSO for 2 hours.

-

Induction of Necroptosis: Add necroptotic stimuli to the wells (e.g., for HT-29 cells: 40 ng/mL TNF-α, 100 nM Smac mimetic, and 20 µM z-VAD-FMK).

-

Incubation: Incubate the plate for a duration sufficient to induce significant cell death in the control wells (e.g., 24-48 hours).

-

Cell Viability Measurement: Assess cell viability by measuring ATP levels using a commercially available kit, such as the CellTiter-Glo Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions. Luminescence is proportional to the number of viable cells.

In Vivo Mouse Model of TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS)

This in vivo model is used to evaluate the efficacy of a RIPK3 inhibitor in a systemic inflammatory disease context.

Protocol:

-

Animal Acclimatization: Acclimatize male C57BL/6 mice (6-8 weeks old) for at least one week before the experiment.

-

Compound Administration: Administer the RIPK3 inhibitor (e.g., Zharp-99) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection).

-

Induction of SIRS: After a specified pre-treatment time (e.g., 30 minutes to 1 hour), induce SIRS by injecting a lethal dose of TNF-α.

-

Monitoring:

-

Monitor the survival of the mice over a defined period (e.g., 24-48 hours).

-

Measure core body temperature at regular intervals to assess hypothermia.

-

-

Sample Collection and Analysis:

-

At a designated time point (e.g., 4 hours post-TNF-α injection), collect blood samples via cardiac puncture.

-

Prepare serum and measure the levels of pro-inflammatory cytokines, such as IL-6, using an ELISA kit.

-

Visualizing Experimental Workflows

Clear and concise diagrams of experimental workflows are essential for reproducibility and understanding.

Caption: A typical workflow for Western blot analysis.

Conclusion

Novel RIPK3 inhibitors like this compound and Zharp-99 are powerful chemical probes for investigating the fundamental mechanisms of necroptosis and inflammation. Their high potency and increasing selectivity enable researchers to modulate the RIPK3 signaling pathway with greater precision. The data and protocols presented in this technical guide are intended to facilitate the effective use of these inhibitors in basic research, ultimately contributing to a deeper understanding of RIPK3-mediated pathologies and the development of novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

- 3. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RIPK1–RIPK3–MLKL-Associated Necroptosis Drives Leishmania infantum Killing in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RIPK3 in cell death and inflammation: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening of potent RIPK3 inhibitors to attenuate necroptosis and inflammation in mouse traumatic brain injury models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of keratinocyte necroptosis mediated by RIPK1/RIPK3/MLKL provides a protective effect against psoriatic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RIPK3 Inhibitor, GSKʹ872 - CAS 1346546-69-7 - Calbiochem | 530389 [merckmillipore.com]

- 9. RIPK3-mediated necroptosis inhibitor shows efficacy in systemic inflammatory response syndrome model | BioWorld [bioworld.com]

Methodological & Application

Application Notes and Protocols for Ripk3-IN-1 in Mouse Models of Systemic Inflammatory Response Syndrome (SIRS)

A Note on "Ripk3-IN-1": Extensive literature searches did not yield specific in vivo data, including dosage and administration protocols, for a compound designated "this compound" in mouse models of Systemic Inflammatory Response Syndrome (SIRS) or other inflammatory conditions. Therefore, this document provides a representative protocol based on published data for other potent and selective RIPK3 inhibitors, such as Zharp-99 and GSK'872, which have been successfully used in murine models of systemic inflammation.[1][2] Researchers should adapt this generalized protocol based on the specific physicochemical properties of their chosen RIPK3 inhibitor.

Introduction

Receptor-Interacting Protein Kinase 3 (RIPK3) is a critical mediator of necroptosis, a form of programmed necrotic cell death that plays a significant role in the inflammatory response.[1] In the context of SIRS, a life-threatening condition characterized by a dysregulated systemic inflammatory response, the activation of the RIPK3 signaling pathway can lead to excessive cell death, the release of damage-associated molecular patterns (DAMPs), and a subsequent cytokine storm, all of which contribute to organ damage and mortality. Inhibition of RIPK3 kinase activity presents a promising therapeutic strategy to mitigate the pathological consequences of SIRS.

Mechanism of Action

RIPK3 is a serine/threonine kinase that, upon activation by stimuli such as tumor necrosis factor (TNF), forms a complex with RIPK1 known as the necrosome.[1] This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL), the executioner protein of necroptosis. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, inducing membrane rupture and cell death. RIPK3 inhibitors act by blocking the kinase activity of RIPK3, thereby preventing the phosphorylation of MLKL and the subsequent necroptotic cell death and inflammation.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies using RIPK3 inhibitors in mouse models of systemic inflammation.

| Parameter | Model | Treatment Group | Control Group (Vehicle) | Outcome | Reference |

| Survival Rate | TNF-induced SIRS | Zharp-99 (5 mg/kg, i.p.) | Vehicle | Significantly increased survival | [1] |

| Body Temperature | TNF-induced SIRS | Zharp-99 (5 mg/kg, i.p.) | Vehicle | Ameliorated hypothermia | [1] |

| Serum IL-6 | TNF-induced SIRS | Zharp-99 (5 mg/kg, i.p.) | Vehicle | Reduced levels of IL-6 | [1] |

| p-RIPK3/Total RIPK3 | LPS-induced Inflammation | GSK'872 (2 mg/kg, i.p.) | Vehicle | Decreased ratio in hippocampus | [2] |

| p-MLKL/Total MLKL | LPS-induced Inflammation | GSK'872 (2 mg/kg, i.p.) | Vehicle | Decreased ratio in hippocampus | [2] |

Experimental Protocols

Protocol 1: TNF-α-Induced SIRS Model

This protocol is based on the use of the RIPK3 inhibitor Zharp-99.[1]

Materials:

-

C57BL/6 mice (female, 8-10 weeks old)

-

RIPK3 Inhibitor (e.g., Zharp-99)

-

Vehicle solution (e.g., sterile PBS with 40% PEG400)[1]

-

Mouse TNF-α (recombinant)

-

Sterile PBS

-

Syringes and needles for injection (intraperitoneal and intravenous)

-

Rectal thermometer for monitoring body temperature

Procedure:

-

Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

-

Inhibitor Preparation: Prepare the RIPK3 inhibitor solution. For example, dilute Zharp-99 in sterile PBS containing 40% PEG400 to a final concentration for a 5 mg/kg dosage.[1] Prepare a vehicle-only solution for the control group.

-

Inhibitor Administration: Administer the RIPK3 inhibitor (5 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[1]

-

SIRS Induction: 15 minutes after the inhibitor/vehicle administration, induce SIRS by intravenous (i.v.) injection of mouse TNF-α (6.5 μ g/mouse ) via the tail vein.[1]

-

Monitoring:

-

Monitor the survival of the mice for up to 60 hours post-TNF-α injection.[1]

-

Measure rectal body temperature at regular intervals (e.g., every 2 hours for the first 12 hours, then every 6 hours).

-

-

Sample Collection: At a predetermined time point (e.g., 4 hours post-TNF-α challenge), blood can be collected via cardiac puncture for serum analysis of inflammatory cytokines (e.g., IL-6) by ELISA.[1]

Protocol 2: LPS-Induced Systemic Inflammation Model

This protocol is based on the use of the RIPK3 inhibitor GSK'872.[2]

Materials:

-

C57BL/6 mice (male, 8-10 weeks old)

-

RIPK3 Inhibitor (e.g., GSK'872)

-

Vehicle solution (e.g., 0.25% DMSO in sterile saline)[2]

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline

-

Syringes and needles for injection (intraperitoneal)

Procedure:

-

Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to experimentation.

-

Inhibitor Preparation: Prepare the RIPK3 inhibitor solution. For instance, dissolve GSK'872 in a vehicle of 0.25% DMSO in sterile saline to achieve a final concentration for a 2 mg/kg dosage.[2] Prepare a vehicle-only solution for the control group.

-

Inhibitor Administration: Administer the RIPK3 inhibitor (2 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[2]

-

SIRS Induction: 1 hour after the inhibitor/vehicle administration, induce systemic inflammation by i.p. injection of LPS (4 mg/kg).[2]

-

Monitoring and Sample Collection:

Visualizations

RIPK3 Signaling Pathway in Necroptosis

Caption: RIPK3 signaling pathway leading to necroptosis and inflammation.

Experimental Workflow for Testing RIPK3 Inhibitor in a Mouse SIRS Model

Caption: Workflow for evaluating a RIPK3 inhibitor in a mouse model of SIRS.

References

Application of Ripk3-IN-1 in Neurodegenerative Disease Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 3 (RIPK3) is a critical regulator of necroptosis, a form of programmed cell death implicated in the pathogenesis of several neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).[1][2][3] The inhibition of RIPK3 presents a promising therapeutic strategy to mitigate neuronal loss and neuroinflammation associated with these conditions. This document provides detailed application notes and protocols for the use of Ripk3-IN-1, a potent RIPK3 inhibitor, in neurodegenerative disease research. For comparative purposes and broader application, information on the widely used RIPK3 inhibitor, GSK'872, is also included.

This compound: A Potent Inhibitor of RIPK3

This compound is a type II DFG-out inhibitor of RIPK3 with high potency.[4] Understanding its characteristics is crucial for its effective application in research.

Table 1: Inhibitor Properties

| Inhibitor | Target | IC50 | Secondary Targets |

| This compound | RIPK3 | 9.1 nM[4] | RIPK1 (>5.5 µM), c-Met (1.1 µM), ABL (0.37 µM), BRAF/V599E (0.15 µM), MAP4K3 (0.012 µM), SRC (0.075 µM)[4] |

| GSK'872 | RIPK3 | 1.3 nM (kinase activity)[5][6] | Minimal cross-reactivity against a panel of 300 kinases[7] |

Signaling Pathways of RIPK3 in Neurons

RIPK3 participates in complex signaling pathways that can lead to either neuronal death or survival, depending on the cellular context.

The Canonical Necroptosis Pathway

In many neurodegenerative models, the accumulation of pathological proteins (e.g., α-synuclein, Aβ oligomers) or exposure to neurotoxins can trigger the formation of the necrosome, a complex of RIPK1 and RIPK3.[2][3] This leads to the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), which oligomerizes and translocates to the plasma membrane, causing cell lysis and neuroinflammation.[8]

A Neuroprotective Role of RIPK3

Conversely, in the context of certain viral infections of the central nervous system, RIPK3 has been shown to play a neuroprotective role independent of its cell-death-inducing function.[9] In this pathway, RIPK3 activates Ca2+/calmodulin-dependent protein kinase II (CaMKII), which in turn phosphorylates the transcription factor CREB. This leads to the expression of genes that suppress neuronal excitotoxicity.[9]

Experimental Protocols

Detailed methodologies for key experiments in neurodegenerative disease models are provided below.

MPTP-Induced Mouse Model of Parkinson's Disease

This model recapitulates the loss of dopaminergic neurons observed in Parkinson's disease.

Workflow:

Protocol:

-

Animals: Use male C57BL/6 mice, 8-10 weeks old.

-

Acclimatization: House mice for at least one week under standard laboratory conditions before the experiment.

-

MPTP Induction: Prepare a solution of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in sterile saline. Administer MPTP intraperitoneally (i.p.) at a dose of 30 mg/kg body weight once a day for 5 consecutive days.[10]

-

Inhibitor Treatment:

-

Prepare this compound or GSK'872 in a suitable vehicle (e.g., DMSO and saline).

-

Administer the inhibitor at the desired dose and route (e.g., i.p. or oral gavage) starting before or concurrently with MPTP administration and continuing for the duration of the study.

-

-

Behavioral Assessment: Perform behavioral tests such as the rotarod test or pole test to assess motor coordination and function.

-

Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect brain tissue. Process the substantia nigra and striatum for immunohistochemistry (e.g., tyrosine hydroxylase staining to quantify dopaminergic neuron loss) and Western blotting (e.g., to measure levels of p-RIPK3 and p-MLKL).[11]

Aβ Oligomer-Induced Mouse Model of Alzheimer's Disease

This model is used to study the effects of amyloid-beta oligomers, a key pathological hallmark of Alzheimer's disease.

Protocol:

-

Animals: Use wild-type mice (e.g., C57BL/6).

-

Aβ Oligomer Preparation: Prepare Aβ oligomers from synthetic Aβ42 peptides according to established protocols.

-

Intracerebroventricular (ICV) Injection: Anesthetize the mice and stereotactically inject Aβ oligomers into the cerebral ventricles.

-

Inhibitor Treatment: Administer this compound or GSK'872 (e.g., via i.p. injection) at a predetermined dosage schedule, starting before or after the Aβ oligomer injection.

-

Cognitive Assessment: Perform memory tests such as the Barnes maze or Morris water maze to evaluate spatial learning and memory.

-

Histological and Biochemical Analysis: After the behavioral testing, collect brain tissue to assess neurodegeneration (e.g., with Fluoro-Jade C staining), necroptosis markers (p-MLKL), and neuroinflammation.

Barnes Maze for Spatial Learning and Memory

The Barnes maze is a less stressful alternative to the Morris water maze for assessing spatial memory in rodents.

Protocol:

-

Apparatus: A circular platform with holes around the periphery, one of which leads to an escape box. The maze should be placed in a room with distinct visual cues.

-

Habituation (Day 1): Place the mouse in the center of the maze and gently guide it to the escape hole. Allow the mouse to remain in the escape box for a short period.

-

Training (Days 2-4):

-

Place the mouse in the center of the maze under aversive stimuli (bright light and/or white noise).

-

Allow the mouse to explore the maze and find the escape hole.

-

Record the latency to find the escape hole and the number of errors (poking into incorrect holes).

-

Conduct multiple trials per day with an inter-trial interval.[12][13][14]

-

-

Probe Trial (Day 5):

-

Remove the escape box.

-

Place the mouse on the maze and record its movement for a set period.

-

Analyze the time spent in the target quadrant (where the escape box was located) and the number of pokes into the target hole versus other holes.[15]

-

Quantitative Data

The following tables summarize key quantitative data from studies using RIPK3 inhibitors.

Table 2: In Vitro Efficacy of RIPK3 Inhibitors

| Inhibitor | Cell Line | Assay | Endpoint | Result |

| This compound | - | Kinase Assay | IC50 | 9.1 nM[4] |

| GSK'872 | HT-29 | TNF-induced necroptosis | Cell Viability | Dose-dependent protection[7] |

| GSK'872 | R28 | Glutamate-induced necroptosis | Cell Viability | Peaked at 40 µM[16] |

Table 3: In Vivo Observations in Neurodegenerative Disease Models

| Disease Model | Animal | Treatment | Key Findings |

| Parkinson's Disease (MPTP) | Mouse | GSK'872 | Rescued motor impairment; Inhibited dopaminergic cell death; Reduced p-RIPK3 and p-MLKL levels.[11] |

| Alzheimer's Disease (Aβo) | Mouse | GSK'872 | Reduced neurodegeneration; Attenuated memory impairment. |

| ALS (SOD1G93A) | Mouse | Ripk3 deletion | Protected motor neurons from toxicity in vitro, but no in vivo benefit.[17][18] |

Conclusion

This compound and other RIPK3 inhibitors are valuable tools for investigating the role of necroptosis in neurodegenerative diseases. The provided protocols and data serve as a starting point for researchers to design and execute experiments aimed at understanding disease mechanisms and evaluating potential therapeutic interventions. Careful consideration of the specific research question and model system is essential for the successful application of these compounds. The dual role of RIPK3 in both promoting cell death and, in some contexts, offering neuroprotection, highlights the complexity of this signaling pathway and warrants further investigation.

References

- 1. Roles of RIPK3 in necroptosis, cell signaling, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. GSK-872 | RIP kinase | TargetMol [targetmol.com]

- 7. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. RIPK3 promotes neuronal survival by suppressing excitatory neurotransmission during CNS viral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Rhein alleviates MPTP-induced Parkinson’s disease by suppressing neuroinflammation via MAPK/IκB pathway [frontiersin.org]

- 11. Neuroprotective and anti-inflammatory effects of the RIPK3 inhibitor GSK872 in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. A Shortened Barnes Maze Protocol Reveals Memory Deficits at 4-Months of Age in the Triple-Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Barnes Maze Procedure for Spatial Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Deletion of Ripk3 Prevents Motor Neuron Death In Vitro but not In Vivo | eNeuro [eneuro.org]

- 18. Deletion of Ripk3 Prevents Motor Neuron Death In Vitro but not In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing Ripk3-IN-1 in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Ripk3-IN-1, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), in cancer cell line studies. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the investigation of necroptosis and its role in cancer biology.

Introduction to this compound

This compound is a type II DFG-out inhibitor of RIPK3 with a high degree of selectivity. RIPK3 is a key serine/threonine kinase that plays a central role in the execution of necroptosis, a form of regulated necrotic cell death. In the context of cancer, the role of RIPK3 and necroptosis is complex, with evidence suggesting both tumor-promoting and tumor-suppressing functions. Many cancer cell lines exhibit downregulated or silenced RIPK3 expression, which allows them to evade this form of cell death. This compound serves as a critical tool to probe the functional consequences of RIPK3 inhibition in various cancer models.

Mechanism of Action

This compound specifically targets the kinase activity of RIPK3. The canonical necroptosis pathway is initiated by stimuli such as tumor necrosis factor (TNF), which, in the absence of active caspase-8, leads to the formation of a protein complex called the necrosome. Within the necrosome, RIPK1 and RIPK3 interact and auto-phosphorylate, leading to the activation of RIPK3. Activated RIPK3 then phosphorylates its substrate, Mixed Lineage Kinase Domain-Like (MLKL). This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis. This compound, by inhibiting the kinase activity of RIPK3, prevents the phosphorylation of MLKL and thereby blocks the execution of necroptosis.

Signaling Pathway of Necroptosis and Inhibition by this compound

Caption: Necroptosis signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound and its effects in cancer cell line studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nM) | Source |

| RIPK3 | 9.1 | [1] |

| RIPK1 | 5,500 | [1] |

| RIPK2 | >10,000 | [1] |

| c-Met | 1,100 | [1] |

| ABL | 370 | [1] |

| BRAF (V599E) | 150 | [1] |

| MAP4K3 | 12 | [1] |

| SRC | 75 | [1] |

Table 2: Effective Concentrations of RIPK3 Inhibitors in Cancer Cell Line Models

| Cell Line | Cancer Type | Necroptosis Induction Stimuli | Inhibitor | Effective Concentration | Observed Effect | Source |

| HT-29 | Human Colorectal Adenocarcinoma | TNF-α (30 ng/mL), SM-164 (1 µM), z-VAD-fmk (20 µM) | HG-9-91-01 (a RIPK3 inhibitor) | 5 µM | Inhibition of necroptosis | [1] |

| L929 | Mouse Fibrosarcoma | TNF-α (30 ng/mL), z-VAD-fmk (20 µM) | HG-9-91-01 (a RIPK3 inhibitor) | 5 µM | Inhibition of necroptosis | [1] |

| HT-29 | Human Colorectal Adenocarcinoma | TNF-α (40 ng/mL), Smac mimetic (100 nM), z-VAD-fmk (20 µM) | Zharp-99 (a RIPK3 inhibitor) | Pre-treatment for 2h | Abolished phosphorylation of RIPK3 and MLKL | [2] |

| HT-29 | Human Colorectal Adenocarcinoma | TNF-α, z-VAD-fmk, LBW242 | GSK'840 | 3 µM | Blocked necroptosis | [3] |

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound in cancer cell line studies.

Protocol 1: Induction of Necroptosis and Inhibition by this compound in HT-29 Cells

This protocol describes the induction of necroptosis in the human colorectal adenocarcinoma cell line HT-29 and the assessment of the inhibitory effect of this compound.

Experimental Workflow

Caption: Workflow for studying this compound's effect on necroptosis.

Materials:

-

HT-29 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

Human TNF-α

-

Smac mimetic (e.g., Birinapant or SM-164)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

LDH Cytotoxicity Assay Kit

Procedure:

-

Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

-

Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO (vehicle control) for 1-2 hours.

-

Necroptosis Induction: Induce necroptosis by adding a cocktail of human TNF-α (e.g., 30-100 ng/mL), a Smac mimetic (e.g., 100 nM - 1 µM), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk).

-

Incubation: Incubate the cells for a specified period (e.g., 8-24 hours).

-

Cell Viability Assessment:

-

CellTiter-Glo® Assay: Follow the manufacturer's protocol to measure ATP levels as an indicator of cell viability.

-

LDH Release Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as a marker of cell lysis, following the manufacturer's instructions.

-

Protocol 2: Western Blot Analysis of Necroptosis Pathway Proteins

This protocol details the detection of key necroptosis-related proteins and their phosphorylation status by Western blotting.

Materials:

-

Treated cell lysates from Protocol 1

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-RIPK3, anti-phospho-RIPK3 (Thr231/Ser232), anti-MLKL, anti-phospho-MLKL (Ser358), anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

Procedure:

-

Cell Lysis: After treatment as described in Protocol 1, wash cells with cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.

Protocol 3: Immunofluorescence Staining for MLKL Translocation

This protocol allows for the visualization of MLKL oligomerization and translocation to the plasma membrane, a key event in necroptosis.

Materials:

-

Cells grown on coverslips and treated as in Protocol 1

-

4% Paraformaldehyde (PFA)

-

0.3% Triton™ X-100 in PBS

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibody: anti-MLKL

-

Alexa Fluor-conjugated secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

Procedure:

-

Fixation and Permeabilization: After treatment, wash cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.3% Triton™ X-100 for 10 minutes.

-

Blocking: Block with blocking buffer for 1 hour at room temperature.

-

Antibody Staining: Incubate with the primary anti-MLKL antibody overnight at 4°C. The next day, wash and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Stain the nuclei with DAPI for 5 minutes, wash, and mount the coverslips onto microscope slides.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. Look for the translocation of MLKL from the cytoplasm to form puncta at the plasma membrane in necroptotic cells, and the inhibition of this process by this compound.

Concluding Remarks

This compound is a valuable pharmacological tool for dissecting the role of RIPK3-mediated necroptosis in cancer. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the therapeutic potential of targeting this cell death pathway. Careful optimization of inhibitor concentrations and treatment times for specific cancer cell lines is recommended for robust and reproducible results.

References

- 1. Salt-inducible kinases inhibitor HG-9-91-01 targets RIPK3 kinase activity to alleviate necroptosis-mediated inflammatory injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

- 3. Differential roles of RIPK1 and RIPK3 in TNF-induced necroptosis and chemotherapeutic agent-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Imaging with Ripk3-IN-1 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 3 (RIPK3) is a critical serine/threonine kinase that functions as a central regulator of necroptosis, a form of programmed, inflammatory cell death.[1][2] Unlike apoptosis, necroptosis is characterized by cell lysis and the release of damage-associated molecular patterns (DAMPs), which can trigger a potent inflammatory response.[1] The signaling cascade is typically initiated by stimuli such as TNF-α, leading to the formation of a "necrosome" complex involving RIPK1 and RIPK3.[1][2][3] Within this complex, RIPK3 becomes activated and phosphorylates its downstream substrate, Mixed Lineage Kinase Domain-Like (MLKL).[1][2][3] Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, disrupting its integrity and leading to cell death.[2][3]

Given its role in inflammation and cell death, RIPK3 has emerged as a significant therapeutic target in a range of pathologies, including inflammatory diseases and cancer.[1][4] Ripk3-IN-1 is a chemical inhibitor designed to target the kinase activity of RIPK3, thereby blocking the necroptotic pathway. In vivo imaging techniques provide a powerful, non-invasive means to visualize and quantify the effects of this compound on disease progression, cell death dynamics, and therapeutic efficacy in real-time within a living organism.

These notes provide an overview of the applications and detailed protocols for utilizing in vivo imaging in conjunction with this compound treatment.

Signaling Pathway of RIPK3-Mediated Necroptosis

The following diagram illustrates the canonical necroptosis signaling pathway initiated by TNF-α. Under conditions where caspase-8 is inhibited, the pathway shifts from apoptosis to necroptosis. This compound acts by inhibiting the kinase activity of RIPK3, preventing the phosphorylation of MLKL and subsequent cell death.

Application Notes

In vivo imaging in studies involving this compound can be applied to:

-

Oncology: To assess the role of necroptosis in tumor progression and metastasis. Inhibition of RIPK3 by this compound can be monitored to determine its effect on tumor growth, viability, and the tumor microenvironment. For instance, in a syngeneic tumor model of metastasis, the loss of RIPK3 in the tumor microenvironment reduced the number of lung tumor nodules.[5]

-

Inflammatory Diseases: To visualize and quantify the reduction of inflammation in models of diseases like ischemia-reperfusion injury, where necroptosis is a known contributor to tissue damage.[6][7]

-

Immunotherapy: To study how the modulation of necroptosis by this compound affects anti-tumor immune responses. Necroptotic cell death is considered immunogenic, and its inhibition may alter the efficacy of treatments like immune checkpoint inhibitors.[8]

-

Pharmacokinetics and Pharmacodynamics (PK/PD): To track the biodistribution of labeled this compound or to measure the downstream effects of the inhibitor on target engagement in real-time, for example, by imaging a reporter of necroptosis.

Choice of Imaging Modality:

-

Bioluminescence Imaging (BLI): Highly sensitive technique ideal for tracking tumor cells engineered to express luciferase. It is excellent for monitoring changes in tumor burden over time in response to this compound treatment.

-

Fluorescence Imaging (FLI): Versatile for tracking fluorescently labeled cells, antibodies, or specific probes that report on biological processes like cell death (e.g., Annexin V for apoptosis, or probes for membrane permeability).

-

Positron Emission Tomography (PET): Offers high sensitivity and quantitative data for imaging metabolic activity (e.g., with ¹⁸F-FDG) or specific molecular targets using radiolabeled probes.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, data from genetic models where Ripk3 is knocked out or inhibited provide a strong proxy for the expected effects of a potent and specific inhibitor.

| Parameter Measured | Animal Model | Imaging/Measurement Technique | Key Finding | Reference |

| Tumor Growth | C57BL/6J mice with B16 melanoma | Caliper Measurement | RIPK3-deficient tumors showed diminished growth control and poor survival in response to anti-PD-1 and anti-CTLA-4 immunotherapy. | [8] |

| Lung Metastasis | C57BL/6 mice with B16-F10 melanoma | Nodule count post-mortem | Loss of RIPK3 in the tumor microenvironment reduced the number of lung tumor nodules by 46%. | [5] |

| Systemic Inflammation | A20-deficient mice | Survival Analysis | RIPK3 deficiency ameliorated systemic inflammation and delayed lethality. | [6][9] |

| Kidney Injury | Mouse model of Ischemia-Reperfusion Injury | Plasma Creatinine and Urea | Ripk3 knockout mice were protected from kidney injury, showing significantly lower plasma creatinine and urea levels compared to wild-type. | [7] |

| Myocardial Infarction | Mouse model of Myocardial Infarction | Histological Analysis | RIPK3 deficiency was shown to be beneficial in a mouse model of myocardial infarction. | [6] |

Experimental Protocols

The following protocols are generalized for mouse models and should be adapted based on the specific experimental setup, cell line, and imaging system.

Protocol 1: In Vivo Bioluminescence Imaging to Monitor Tumor Growth

This protocol describes how to monitor the effect of this compound on the growth of luciferase-expressing tumors.

Detailed Methodology:

-

Animal Model and Cell Line:

-

Use an appropriate mouse strain (e.g., C57BL/6 for syngeneic models).

-

Culture tumor cells (e.g., B16 melanoma, CT26 colon carcinoma) that have been stably transfected with a luciferase reporter gene (e.g., Firefly Luciferase).

-

Implant cells subcutaneously or orthotopically into the mice. For subcutaneous models, inject 1 x 10⁶ cells in 100 µL of sterile PBS.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor tumor growth using calipers.

-

Once tumors reach a predetermined size (e.g., 5-7 mm in diameter), randomize the animals into control (vehicle) and treatment (this compound) groups.

-

Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose, 5% DMSO in saline) and administer according to the desired dosing regimen.

-

-

Bioluminescence Imaging Procedure:

-

Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).

-

Inject D-Luciferin substrate intraperitoneally (i.p.) at a dose of 150 mg/kg body weight.

-

Wait for the peak signal window (typically 10-15 minutes post-injection). This should be determined empirically for each model.

-

Place the animal in the imaging chamber of a system like an IVIS Spectrum.

-

Acquire images with an exposure time ranging from 1 second to 1 minute, depending on signal intensity.

-

Maintain anesthesia and body temperature throughout the imaging session.

-

-

Data Analysis:

-

Use the accompanying software (e.g., Living Image) to draw a region of interest (ROI) around the tumor signal.

-

Quantify the signal as total flux (photons/second).

-

Plot the average bioluminescence signal for each group over time to assess the therapeutic effect of this compound.

-

Protocol 2: In Vivo Fluorescence Imaging to Detect Cell Death

This protocol uses a fluorescent probe to detect necroptotic cell death in a tumor model following treatment with this compound. It aims to show a decrease in necroptosis-associated signals.

Detailed Methodology:

-

Animal and Tumor Model:

-